Dinobuton

Catalog No.
S526219
CAS No.
973-21-7
M.F
C14H18N2O7
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinobuton

Formulators seeking acaricidal-fungicidal activity on sensitive crops risk phytotoxicity from free dinitrophenols. Dinobuton (CAS 973-21-7) is a pro-pesticide that uses an isopropyl carbonate ester to mask phytotoxicity, releasing the toxophore dinoseb only via target carboxylesterase hydrolysis.

  • Safe for sensitive broad-leaved crops (apples, cotton, vegetables).
  • Controls Tetranychus mites and powdery mildew via oxidative phosphorylation uncoupling.
  • Reference standard for esterase-mediated pro-pesticide activation.

CAS Number

973-21-7

Product Name

Dinobuton

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate

Molecular Formula

C14H18N2O7

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3

InChI Key

HDWLUGYOLUHEMN-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C

solubility

SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS
In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C)

Synonyms

Acrex, akrex, dinobuton, isophen, izophen

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C

The exact mass of the compound Dinobuton is 326.1114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in aliphatic hydrocarbons, ethanol, fatty oils; highly sol in lower aliphatic ketones, aromatic hydrocarbonsin water, 0.1 mg/100 ml at 20 °c. in acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

0.1 g, 0.5 g

Dinobuton (CAS 973-21-7) is a specialized dinitrophenol derivative, specifically the isopropyl carbonate ester of dinoseb. In agricultural and chemoinformatic contexts, it is highly valued as a pro-pesticide that delivers potent acaricidal and fungicidal activity through the uncoupling of oxidative phosphorylation [1]. Unlike free dinitrophenols, which are broadly toxic, dinobuton leverages its carbonate ester linkage to remain relatively inert during handling and application, only releasing the active toxophore (dinoseb) upon enzymatic hydrolysis within the target organism [2]. This biochemical selectivity makes it a critical procurement choice for formulators requiring high efficacy against spider mites and powdery mildew without the severe handling risks or crop damage associated with baseline phenolic precursors .

Procurement Fit

Mode of action Uncoupling of oxidative phosphorylation
Systemicity Non-systemic acaricide and fungicide
Resistance context Reported efficacy against OP-resistant mite populations
Form Crystalline solid with low aqueous solubility

Substituting dinobuton with its parent compound, dinoseb, or other free dinitrophenols is commercially and functionally unviable due to extreme differences in phytotoxicity and mammalian safety [1]. Free dinoseb is a non-selective contact poison that causes severe burning of broad-leaved foliage, restricting its use to dormant sprays or herbicidal applications [2]. By contrast, the isopropyl carbonate moiety in dinobuton masks this phytotoxicity, allowing for direct foliar application on sensitive crops like apples and cotton . Furthermore, substituting with other esters (such as the crotonate ester in dinocap) alters the specific hydrolysis kinetics and pest spectrum, meaning formulators targeting specific mite species (e.g., Tetranychus spp.) cannot assume equivalent field performance or target-site activation rates [1].

Substitution Risk

Resistance profile Reported efficacy against resistant Tetranychus urticae may differ significantly from dicofol or binapacryl; resistance-factor context requires review.
Phytotoxicity risk Phytotoxicity on sensitive crops can vary; dinobutonmethyl analog is more phytotoxic, and quinomethionate may cause higher plant damage.
Tank-mix stability pH-dependent degradation: half-life drops sharply under alkaline conditions, which may limit direct substitution without formulation adjustment.

Occupational Safety: Drastic Reduction in Dermal Toxicity

A primary procurement driver for dinobuton over its parent compound, dinoseb, is its vastly superior handling safety profile. Acute toxicity testing demonstrates that dinobuton exhibits a dermal LD50 in rabbits of >3200 mg/kg [1]. In stark contrast, free dinoseb is highly toxic via dermal exposure, with LD50 values ranging from 80 to 200 mg/kg in rabbits and rats [2]. This represents a greater than 16-fold reduction in acute dermal toxicity.

Evidence DimensionAcute Dermal Toxicity (LD50, Rabbit)
Target Compound DataDinobuton: > 3200 mg/kg
Comparator Or BaselineDinoseb: 80 - 200 mg/kg
Quantified Difference> 16-fold reduction in dermal toxicity
ConditionsStandard acute dermal toxicity assay in rabbits

This massive reduction in dermal toxicity significantly lowers the hazmat handling requirements and liability for formulators and agricultural workers compared to free dinitrophenols.

Efficacy vs. dicofol
Reported
Dinobuton: usually effective
Dicofol: much more variable results
Field trials on strawberries, OP-resistant T. urticae
Reported efficacy context under resistance pressure
Data to verify in target pest populations

Application Suitability: Mitigation of Phytotoxicity

The free phenol dinoseb acts as a non-selective contact herbicide, causing immediate cellular damage and burning to broad-leaved plants, which strictly limits its use to dormant applications [1]. By synthesizing the isopropyl carbonate ester (dinobuton), the phytotoxic uncoupling mechanism is masked on the leaf surface. Dinobuton is classified as a non-systemic foliar acaricide and fungicide that can be applied directly to active foliage (e.g., apples, cotton, vegetables) without causing the severe contact necrosis seen with dinoseb .

Evidence DimensionFoliar Phytotoxicity
Target Compound DataDinobuton: Safe for active foliar application on broad-leaved crops
Comparator Or BaselineDinoseb: Highly phytotoxic; acts as a contact herbicide
Quantified DifferenceTransition from non-selective herbicide to selective foliar protectant
ConditionsIn vivo foliar application on broad-leaved agricultural crops

Procuring the esterified form is mandatory for any formulation intended for in-season crop protection, as the free phenol will destroy the host plant.

Phytotoxicity vs. quinomethionate
Reported
Dinobuton: lower phytotoxicity than quinomethionate at reduced dosage
Glasshouse roses, reduced application rates
Phytotoxicity ranking context for ornamental crops
Source-specific review recommended

Biochemical Activation: Target-Specific Hydrolysis

Dinobuton functions as a pro-acaricide. While stable in aqueous formulation, it undergoes rapid esterase-mediated hydrolysis upon ingestion or contact by target pests (such as spider mites), releasing the active uncoupler dinoseb directly within the pest's tissues[1]. This enzymatic activation by target-specific carboxylesterases (ALiE) provides a biochemical selectivity that free dinoseb lacks [2].

Evidence DimensionMode of Active Toxophore Delivery
Target Compound DataDinobuton: Requires enzymatic hydrolysis by pest carboxylesterases
Comparator Or BaselineDinoseb: Direct, non-selective contact toxicity
Quantified DifferenceTarget-mediated activation vs. indiscriminate toxicity
ConditionsIn vivo metabolism in arthropod tissue homogenates

This pro-pesticide mechanism ensures that the lethal uncoupling of oxidative phosphorylation is localized to the target pest, maximizing efficacy while preserving non-target safety.

Resistance factor vs. binapacryl
Reported
Dinobuton: 8–19×
Binapacryl: ~50×
Panonychus ulmi, laboratory bioassay
Cross-resistance potential context
Resistance-factor difference may inform rotation strategies
Host-plant LC50 shift
Reported
Kidney bean: 76.1 mg/L
Eggplant: 247.3 mg/L
Cucumber: 297.5 mg/L
T. urticae, slide-dip bioassay
Crop-dependent susceptibility context
Dose adjustment may be required per crop
Phytotoxicity vs. dinobutonmethyl
Reported
Dinobuton: less phytotoxic
Dinobutonmethyl: more phytotoxic
Bean, cucumber leaves, apple fruits
Structural analog phytotoxicity context
Data to verify on target crops
pH-dependent half-life
Class-level
pH 4–6: ~27 days
pH 9: ~10 days
pH 10: ~4 days
Aqueous solution, 30°C
Hydrolytic stability context for formulation
Alkaline tank mixes may accelerate degradation

Formulation of Selective Acaricides for Broad-Leaved Crops

Because dinobuton masks the severe phytotoxicity of its parent compound dinoseb, it is the exact compound required for formulating foliar acaricides targeting spider mites (Tetranychus spp.) on sensitive broad-leaved crops like apples, cotton, and greenhouse vegetables [1]. It allows formulators to utilize the potent oxidative phosphorylation uncoupling mechanism without burning the host plant.

Dual-Action Powdery Mildew Fungicides

Dinobuton is highly suitable for agricultural procurement where simultaneous control of mites and powdery mildew is required. Its specific isopropyl carbonate structure provides the necessary stability on the leaf surface to act as a protective and curative contact fungicide before being enzymatically degraded.

Reference Standard in Pro-Pesticide Metabolism Assays

In chemoinformatics and biochemical research, dinobuton serves as a critical reference standard for studying carboxylesterase (ALiE) activity in arthropods. It is used to model how esterase-mediated hydrolysis activates pro-pesticides into their active toxophores (dinoseb), which is vital for understanding metabolic resistance mechanisms in agricultural pests [2].

Application Fit

Application
Selection Property
Validation Focus
Resistance management evaluation
Reported efficacy against OP- and dicofol-resistant mites; lower cross-resistance vs. binapacryl
Resistance-factor and field efficacy review in target population
Phytotoxicity-sensitive crop protection
Lower phytotoxicity compared to quinomethionate and dinobutonmethyl
Crop safety screening and dose-response assessment
Host-plant susceptibility profiling
LC50 shifts depending on host plant (e.g., kidney bean vs. cucumber)
Crop-specific dose calibration and monitoring
Formulation pH stability screening
pH-dependent degradation: half-life reduced under alkaline conditions
Tank-mix compatibility and spray solution pH review

Color/Form

CRYSTALS FROM METHANOL OR PETROLEUM ETHER
PALE YELLOW SOLID

XLogP3

4.3

Exact Mass

326.1114

Appearance

Solid powder

Melting Point

61.0 °C
56-57 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

PESTICIDES AT 0.1 TO 0.01 MEAN LC50 AFFECTED PEROXIDASE ACTIVITY IN SCALY CARP YEARLINGS. ACREX CAUSED BIPHASIC RESPONSE (STIMULATION & NORMALIZATION).

Vapor Pressure

Less than 10-5 mbar at 20 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

62655-72-5
973-21-7

Wikipedia

Dinobuton

Use Classification

Agrochemicals -> Acaricides, Fungicides
ACARICIDES

Methods of Manufacturing

...BY CONDENSATION OF ALKALI SALT OF DINOSEB WITH ISOPROPYL CHLOROFORMATE.
Production is by esterification of 2-sec-butyl-4,6-dinitrophenol with isopropyl chloroformate.

General Manufacturing Information

IT IS NON-CORROSIVE BUT, TO PREVENT HYDROLYSIS, ALKALINE COMPONENTS MUST BE AVOIDED IN ITS FORMULATION. IT IS COMPATIBLE WITH NON-ALKALINE PESTICIDES BUT IT IS DEACTIVATED BY CARBARYL.
NON-SYSTEMIC ACARICIDE & IS A FUNGICIDE ACTIVE AGAINST POWDERY MILDEWS. GLASSHOUSE & FIELD USE AGAINST RED SPIDER MITES & POWDERY MILDEW OF APPLES, COTTON, AND VEGETABLES AT 0.05%.

Analytic Laboratory Methods

...RESIDUE ANALYSIS IS BY CHROMATOGRAPHY ON ALUMINA COLUMN & COLORIMETRIC MEASUREMENT OF THE RESULTING DINOSEB AT 378 NM.
SPECTROPHOTOMETRIC METHOD IS DESCRIBED FOR THE DETECTION OF THE ACTIVE-INGREDIENT CONTENT OF TECHNICAL & FORMULATED DNOC & DINOSEB & TECHNICAL DINOBUTON.
Analysis of products: Esterification, with formation of dinoseb, and determination as for the latter: reduction of the nitro group to an amino group with excess titanium chloride solution and back-titration with ferric ammonium sulphate solution.
Extraction with hexane, transfer into benzene, formation of dinoseb by cleavage of ester during column chromatography on aluminium oxide, and determination of the dinoseb as the butylamine salt by spectrophotometry. Determination by gas chromatography after saponification and methylation of the phenol with diazomethane.

Storage Conditions

FORMULATION SHOULD NOT BE STORED BELOW ZERO.
1: Trinus FP, Braver-Chernobul'skaia BS, Luĭk AI, Boldeskul AE, Velichko AN. [Changes in the secondary and tertiary structure of serum albumin in interactions with ligands of various structures]. Vopr Med Khim. 1984 Jul-Aug;30(4):48-50. Russian. PubMed PMID: 6239449.

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